5-Chloroquinoline-3-carboxylic acid
Overview
Description
5-Chloroquinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The molecular structure of 5-Chloroquinoline-3-carboxylic acid is characterized by the presence of a quinoline ring, a carboxylic acid group, and a chlorine atom .Chemical Reactions Analysis
Quinoline derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Scientific Research Applications
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Medicinal Chemistry
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
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Organic Synthesis
- Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
- They can be used in obtaining small molecules, macromolecules, synthetic or natural polymers .
- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
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Nanotechnology
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Polymers
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Antibacterial and Antioxidant Activities
- A study has reported the synthesis, antibacterial, antioxidant, and molecular modeling studies of novel [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs .
- The compounds were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
- The synthesized compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods .
- The findings revealed that seven of the synthetic compounds possess good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment .
- The radical scavenging property of these compounds was evaluated using DPPH radical assay .
- The synthesized compounds were also assessed for their in silico molecular docking analysis .
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Functionalized Quinoline Motifs
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs have been reviewed .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
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Anti-virulence Therapy
- Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
- For more than two centuries quinoline/quinolone moiety has been used as a scaffold for drug development and even today it represents an inexhaustible inspiration for design and development of novel semi-synthetic or synthetic agents exhibiting broad spectrum of bioactivities .
- A promising alternative to the classic antibiotic approach has recently been established and is known as anti-virulence therapy . Instead of targeting microbial viability, this alternative strategy aims to target pathogens’ virulence machinery required to cause host damage and disease .
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HIV-1 Integrase Inhibitors
Safety And Hazards
Future Directions
Quinoline derivatives have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer, making them an important class of compounds for new drug development . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
5-chloroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNBZDXRJQHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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